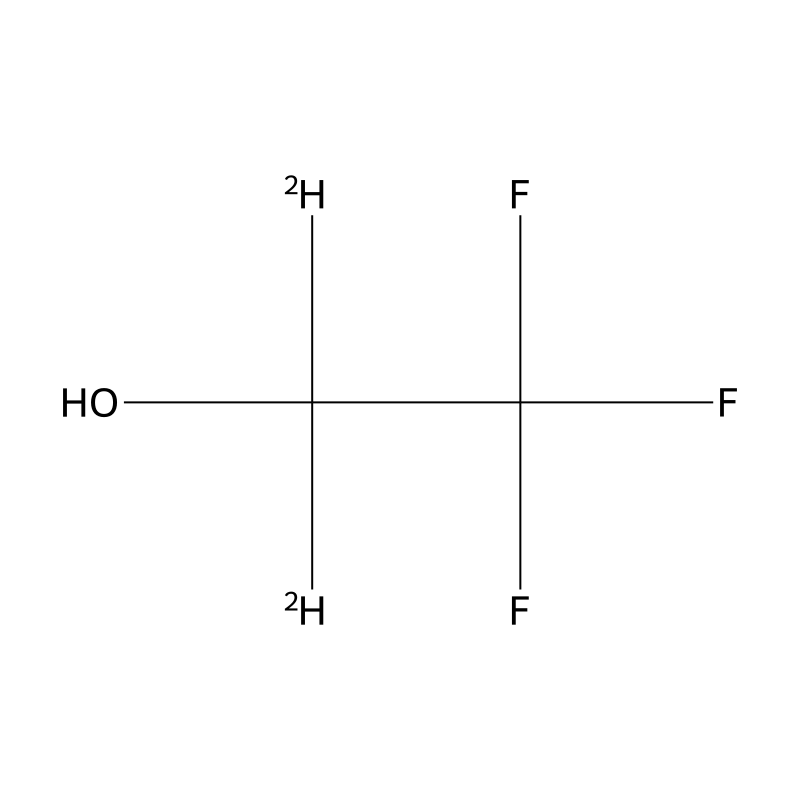

2,2,2-Trifluoroethanol-1,1-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2,2,2-Trifluoroethanol-1,1-d2, also known as TFE-d2, is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Its key advantage lies in the presence of deuterium atoms (represented by the symbol "d") at the first two positions of the molecule. These deuterium atoms have a spin of 1, unlike the commonly occurring hydrogen atoms with a spin of ½. This difference in spin properties eliminates the signal from the solvent's hydrogen atoms in the NMR spectrum, allowing researchers to clearly observe the signals of interest from the sample being studied [, ].

TFE-d2 offers several additional benefits for NMR applications:

- Solubility: It possesses good solubility for a wide range of organic and inorganic compounds, making it versatile for various samples [].

- Chemical Shift: Its chemical shift is relatively low, meaning the solvent peak doesn't interfere with the signals of many analytes in the spectrum [].

- Stability: It exhibits good chemical and thermal stability, making it suitable for various experimental conditions [].

These properties make TFE-d2 a popular choice for diverse NMR experiments, including:

- ¹H NMR: Studying the structure and dynamics of organic molecules by observing the signals from their hydrogen atoms [].

- ¹³C NMR: Investigating the carbon framework of organic molecules by observing the signals from their carbon atoms [].

- ²⁹Si NMR: Studying silicon-containing compounds by observing the signals from their silicon atoms [].

Other Applications:

While primarily used in NMR spectroscopy, TFE-d2 has found applications in other scientific research areas:

2,2,2-Trifluoroethanol-1,1-d2 is a deuterated variant of 2,2,2-trifluoroethanol, distinguished by the presence of deuterium atoms at the first carbon position. Its molecular formula is , and it is often represented as CFCHOD. This compound is a colorless, water-miscible liquid with a distinct odor reminiscent of ethanol. The trifluoromethyl group contributes to its increased acidity compared to standard ethanol, making it a useful reagent in various

- Oxidation: It can be oxidized to form trifluoroacetic acid.

- Electrophilic Chlorination: The compound facilitates haloperoxidase-type activity and can catalyze electrophilic chlorination reactions without the need for metal catalysts.

- Formation of Adducts: It forms stable complexes with Lewis bases through hydrogen bonding, which can be relevant in various synthetic pathways .

Research indicates that 2,2,2-trifluoroethanol exhibits biological activity primarily as a competitive inhibitor of alcohol dehydrogenase. This property suggests potential applications in biochemical experiments where the stabilization of specific protein structures is desired. Notably, it has been shown to stabilize alpha helices and beta sheets in proteins, indicating its role in influencing protein conformation and stability .

The synthesis of 2,2,2-trifluoroethanol-1,1-d2 can be achieved through several methods:

- Hydrogenation: Industrially produced via hydrogenation or hydride reduction of trifluoroacetic acid derivatives.

- Hydrogenolysis: Another method involves the hydrogenolysis of compounds with the formula CF-CHOH-OR (where R is hydrogen or an alkyl group), using palladium catalysts on activated charcoal.

- Deuteration: The specific deuterated form can be synthesized by introducing deuterium during these reactions or through specific labeling techniques in controlled environments .

The unique properties of 2,2,2-trifluoroethanol-1,1-d2 make it suitable for various applications:

- Solvent: It serves as a specialized solvent in organic chemistry due to its ability to dissolve a wide range of compounds.

- Nuclear Magnetic Resonance Spectroscopy: As a deuterated compound, it is particularly useful as an NMR solvent for studies requiring high-resolution spectra without interference from hydrogen signals .

- Biochemical Research: Its stabilizing effects on protein structures make it valuable in biochemical assays and studies involving protein folding and dynamics .

Studies on the interactions of 2,2,2-trifluoroethanol-1,1-d2 reveal its capacity to form complexes with various Lewis bases. These interactions are crucial for understanding its role in catalysis and as a solvent medium in organic reactions. The compound's ability to stabilize certain molecular conformations also suggests potential implications for drug design and development where specific molecular interactions are critical .

Several compounds share structural similarities with 2,2,2-trifluoroethanol-1,1-d2. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroethanol | CHFO | Lacks deuterium; used as a solvent and reagent |

| Trifluoroacetic acid | CHFO | Stronger acidity; widely used in peptide synthesis |

| Ethanol | CHO | Non-fluorinated; common solvent with different reactivity |

| 1-Deuterioethanol | CHOD | Deuterated but lacks trifluoromethyl group; less acidic |

The presence of the trifluoromethyl group in 2,2,2-trifluoroethanol-1,1-d2 significantly alters its chemical behavior compared to these similar compounds. Its enhanced acidity and unique solvation properties make it particularly valuable in specialized chemical applications and research contexts.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard